Product packaging for Imidazo[1,2-c]quinazolin-5-amine(Cat. No.:)

Imidazo[1,2-c]quinazolin-5-amine

Cat. No.: B13567994
M. Wt: 184.20 g/mol
InChI Key: VRNQEIBRGYRAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo[1,2-c]quinazolin-5-amine is a nitrogen-containing fused heterocyclic compound of significant interest in synthetic and medicinal chemistry research . This scaffold is recognized for its potential as a privileged structure in the design of novel bioactive molecules . Research indicates that related imidazo[1,2-c]quinazoline derivatives exhibit a wide range of pharmacological activities, serving as a versatile core structure in the development of therapeutic agents . Specifically, this compound class has been investigated as a novel and potent scaffold for α-glucosidase inhibitors, which is a prominent target for managing type 2 diabetes mellitus . Some derivatives have demonstrated remarkable inhibitory potency, vastly exceeding the activity of the standard drug acarbose in preliminary in vitro assays . Furthermore, the imidazo[1,2-c]quinazoline architecture is found in compounds explored for their antimicrobial and antifungal properties, showing promising minimum inhibitory concentration (MIC) values against a panel of Gram-negative and Gram-positive bacterial strains, as well as fungal pathogens . The synthesis of such fused heterocycles often employs efficient, transition-metal catalyzed protocols, including Cu-catalyzed intramolecular N-arylation, highlighting the compound's relevance in modern synthetic methodology development . This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the current scientific literature for the latest advancements regarding this compound's applications and mechanisms of action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N4 B13567994 Imidazo[1,2-c]quinazolin-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

imidazo[1,2-c]quinazolin-5-amine

InChI

InChI=1S/C10H8N4/c11-10-13-8-4-2-1-3-7(8)9-12-5-6-14(9)10/h1-6H,(H2,11,13)

InChI Key

VRNQEIBRGYRAPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=CN3C(=N2)N

Origin of Product

United States

Ii. Synthetic Methodologies for Imidazo 1,2 C Quinazolin 5 Amine and Its Derivatives

Conventional and Classical Synthetic Routes

Conventional synthetic routes to imidazo[1,2-c]quinazolines often rely on the stepwise construction of the fused ring system through cyclization and condensation reactions. These classical methods are foundational and continue to be utilized for their reliability and accessibility.

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including imidazo[1,2-c]quinazolines. These reactions typically involve the formation of the final heterocyclic ring through the reaction of two or more precursors with the elimination of a small molecule, such as water or an alcohol.

A key cyclocondensation approach involves the reaction of α-aminoketones with 2-isocyanatobenzonitrile. This method provides a direct route to the imidazo[1,2-c]quinazoline core. The reaction proceeds through an initial nucleophilic attack of the amino group of the α-aminoketone on the isocyanate carbon of 2-isocyanatobenzonitrile, followed by an intramolecular cyclization and subsequent aromatization to yield the final product. The versatility of this method allows for the introduction of various substituents on the imidazole (B134444) and quinazoline (B50416) rings by using appropriately substituted starting materials.

Reactant 1Reactant 2Product
α-Aminoketone2-IsocyanatobenzonitrileImidazo[1,2-c]quinazoline derivative

Another classical method involves the use of carbon disulfide or related reagents in the cyclization process. This strategy is often employed for the synthesis of thione-substituted imidazo[1,2-c]quinazolines. The reaction typically starts with a substituted 2-aminoimidazole which reacts with carbon disulfide in the presence of a base. The resulting intermediate undergoes cyclization to form the quinazoline ring. These thione derivatives can then be further functionalized to introduce other groups, including the desired amine at the 5-position.

Reactant 1ReagentIntermediateFinal Product
Substituted 2-aminoimidazoleCarbon DisulfideDithiocarbamateImidazo[1,2-c]quinazoline-5-thione

Reductive cyclization represents an efficient strategy for the synthesis of imidazo[1,2-c]quinazolines, particularly starting from nitro-substituted precursors. These methods involve the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization.

A notable reductive cyclization method utilizes zinc dust to mediate the cyclization of 2-(2-nitrophenyl)-1H-imidazoles. rsc.orgresearchgate.net In this one-pot reaction, the nitro group is reduced by zinc in an aqueous medium, leading to the formation of an in-situ amino group. rsc.orgresearchgate.net This amino group then attacks the C5 position of the imidazole ring, resulting in the formation of the quinazoline ring and yielding 5,6-dihydrobenzo nih.govnih.govimidazo[1,2-c]quinazolines. rsc.orgresearchgate.net This method is valued for its use of inexpensive and readily available reagents and its environmentally friendly reaction conditions. rsc.org

Starting MaterialReagentProduct
2-(2-Nitrophenyl)-1H-benzo[d]imidazoleZinc (Zn) in H2O5,6-Dihydrobenzo nih.govnih.govimidazo[1,2-c]quinazoline

Tin(II) chloride (SnCl2) is another effective reagent for the reductive cyclization of nitro-aryl precursors to form quinazoline rings. nih.govnih.gov In this approach, 2-(2-nitrophenyl)-1H-imidazole derivatives are treated with tin(II) chloride dihydrate in a suitable solvent, often an alcohol. nih.govnih.gov The tin(II) chloride reduces the nitro group to an amine, which subsequently undergoes an intramolecular cyclization to form the imidazo[1,2-c]quinazoline ring system. nih.govnih.gov This method has been successfully applied to the synthesis of various substituted imidazo[1,2-c]quinazolines and is known for its efficiency and good yields. nih.govnih.gov

Starting MaterialReagentProduct
2-(2-Nitrophenyl)-1H-imidazoleTin(II) Chloride (SnCl2)Imidazo[1,2-c]quinazoline

Reductive Cyclization Strategies

Metal-Catalyzed Synthetic Approaches

Metal-catalyzed reactions are pivotal in the synthesis of complex heterocyclic structures like imidazo[1,2-c]quinazolin-5-amine. Catalysts based on copper and palladium are particularly prominent, enabling a range of cross-coupling and cyclization reactions that provide access to the core structure and its analogues with diverse functionalities.

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysis is a cornerstone for the synthesis of nitrogen-containing heterocycles, largely due to its effectiveness in promoting C-N bond formation. The Ullmann reaction and related oxidative coupling processes are frequently employed. organic-chemistry.org These methods are valued for their relatively low cost and the development of milder reaction conditions compared to early iterations. organic-chemistry.orgfrontiersin.org

The Ullmann condensation, a classic copper-catalyzed C-N coupling reaction, is a robust method for synthesizing imidazo[1,2-c]quinazolines. organic-chemistry.org This strategy typically involves an initial intermolecular C-N bond formation followed by an intramolecular cyclization to build the final heterocyclic framework.

A prominent example is the one-pot synthesis of imidazo[1,2-c]quinazoline derivatives from substituted 2-(2-bromophenyl)-1H-imidazoles. nih.gov In this tandem reaction, the starting imidazole is coupled with a nitrogen source like formamide, which also serves as a source for the final carbon atom of the quinazoline ring. The process involves an initial Ullmann-type C-N coupling, followed by an intramolecular dehydrative cyclization. nih.gov This method has proven to be efficient, with moderate to good yields, and is amenable to gram-scale synthesis. nih.gov

Another variation utilizes cyanamide (B42294) as the nitrogen source in a copper-iodide (CuI) catalyzed reaction under microwave irradiation. nih.gov This approach involves the reaction of 2-(2-bromophenyl)benzimidazoles with cyanamide, proceeding through intermolecular C-N coupling, cyclization, and tautomerization to yield benzo organic-chemistry.orgnih.govimidazo[1,2-c]quinazolin-6-amines. nih.gov A recyclable, heterogeneous copper catalyst, specifically a magnetic copper-based metal-organic framework (Fe3O4@SiO2@Cu-MOF-74), has also been successfully applied to this transformation, offering advantages in catalyst recovery and reuse. nih.gov

The intramolecular version of the Ullmann N-arylation is also a key strategy. Bromo-substituted quinazolin-4(3H)-imines, which can be prepared from o-cyanoanilines, undergo efficient intramolecular cyclization catalyzed by CuI to form the benzimidazo[1,2-c]quinazoline (B3050141) skeleton in excellent yields under mild conditions. beilstein-journals.org

Starting MaterialReagentCatalyst / BaseSolvent / Temp.ProductYieldRef
2-(2-bromophenyl)-1H-imidazoleFormamideCuI / K₂CO₃DMSO / 150 °CImidazo[1,2-c]quinazoline71% nih.gov
2-(2-bromophenyl)-1H-benzo[d]imidazoleCyanamideCuI / K₂CO₃DMF / 100 °C (MW)Benzo organic-chemistry.orgnih.govimidazo[1,2-c]quinazolin-6-amine85% nih.gov
2-(2-Bromoaryl)imidazoleCyanamideFe₃O₄@SiO₂@Cu-MOF-74 / K₂CO₃DMF / 100 °C (MW)This compound74% nih.gov
2-(o-bromophenylimino)-3-(o-cyanophenyl)-quinazolineN/A (intramolecular)CuI / K₂CO₃DMSO / 60 °CBenzo organic-chemistry.orgnih.govimidazo[1,2-c]quinazoline96% beilstein-journals.org

Copper-catalyzed oxidative cross-coupling reactions provide an alternative pathway to quinazoline derivatives, often proceeding through a cascade mechanism under aerobic conditions. organic-chemistry.orgorganic-chemistry.org These reactions can form multiple bonds in a single operation, enhancing synthetic efficiency. A ligand-free, copper-catalyzed cascade reaction between substituted (2-bromophenyl)methylamines and amides under air exemplifies this approach. organic-chemistry.orgcapes.gov.br The sequence involves a sequential Ullmann-type coupling and aerobic oxidation to furnish the quinazoline core. organic-chemistry.org

In the context of imidazo[1,2-c]quinazoline synthesis, copper-catalyzed tandem reactions have been developed that combine azidation, reduction, and oxidative amination. lookchem.com For instance, the reaction of 2-(2-bromophenyl)-1H-imidazole with sodium azide (B81097) as the nitrogen source and N,N-dimethylacetamide (DMA) as a one-carbon source proceeds via a sequence of SNAr, reduction, and copper-catalyzed oxidative amination of the C(sp³)–H bond of DMA to form the imidazo[1,2-c]quinazoline ring system. lookchem.com

Furthermore, the synthesis of fused imidazo/benzimidazo[1,2-c]quinazolines has been achieved through a copper-catalyzed Ullmann C-N coupling followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction. acs.org This method involves reacting 2-(2-bromophenyl)-1H-imidazole/benzimidazole (B57391) with azoles, followed by a copper-acetate-mediated intramolecular CDC to yield the target fused heterocycles. acs.org

Starting MaterialReagentsCatalyst / OxidantSolvent / Temp.ProductYieldRef
(2-bromophenyl)methanamineBenzamideCuI / K₂CO₃ / Air2-Propanol / 110 °C2-Phenylquinazoline87% organic-chemistry.org
2-(2-bromophenyl)-1H-imidazoleNaN₃, DMACuI / TBHPp-TsOH / 130 °CImidazo[1,2-c]quinazoline70% lookchem.com
2-(2-bromophenyl)-1H-imidazole1,2,4-Triazole (B32235)CuI, then Cu(OAc)₂·H₂ODMF / 150 °CFused imidazo[1,2-c]quinazoline40-65% acs.org

Palladium-Catalyzed Reactions

Palladium catalysis offers a powerful and versatile toolkit for the synthesis of complex organic molecules, including heterocyclic systems. The Suzuki-Miyaura coupling is a preeminent method for C-C bond formation, while other palladium-mediated cyclizations are effective for constructing ring systems. snnu.edu.cncore.ac.uk

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and widely used palladium-catalyzed method for forming carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. core.ac.uk While often used to build complex precursors, it is particularly valuable for the late-stage functionalization and derivatization of heterocyclic cores, including quinazolines and related scaffolds. nih.govnih.gov This allows for the rapid generation of compound libraries with diverse substituents, which is crucial for structure-activity relationship studies in drug discovery. researchgate.net

For example, new aryl-substituted tricyclic quinazoline derivatives have been prepared in high yields by the Suzuki-Miyaura coupling of bromo-substituted deoxyvasicinone (B31485) and mackinazolinone precursors with various arylboronic acids. nih.govresearchgate.net Palladium acetate (B1210297) [Pd(OAc)₂] has been shown to be an effective catalyst for these transformations. nih.gov This methodology demonstrates the power of Suzuki coupling to introduce a wide range of aryl and heteroaryl groups onto a pre-formed quinazoline-containing ring system. nih.gov The synthesis of novel urea (B33335) and thiourea-based quinazoline derivatives has also been achieved using Suzuki C-C coupling as a key step to link a phenyl ring to the C2 position of the quinazoline core. researchgate.net

The conditions for Suzuki coupling can be optimized for specific scaffolds, as demonstrated in the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, a related nitrogen-containing heterocyclic system. nih.gov Such derivatization is key to exploring the biological potential of these molecular frameworks. organic-chemistry.orgnih.gov

SubstrateCoupling PartnerCatalyst / BaseSolvent / Temp.Product TypeYieldRef
7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-onePhenylboronic acidPd(OAc)₂ / Na₂CO₃Acetone/water / 40-45 °C7-Phenyl derivative98% nih.govresearchgate.net
5,7-dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one(4-methoxyphenyl)boronic acidPd(OAc)₂ / Na₂CO₃Acetone/water / 40-45 °C5,7-Diaryl derivative98% nih.gov
2,4-dichloroquinazoline(4-aminophenyl)boronic acid[Pd(PPh₃)₄] / Na₂CO₃Toluene/EtOH/H₂O / Reflux2-(4-aminophenyl)-4-chloroquinazolineN/A researchgate.net

Beyond Suzuki coupling, palladium catalysts mediate a variety of other cyclization reactions to form heterocyclic rings. These include cascade or domino reactions where multiple bond-forming events occur in a single pot, often involving intramolecular C-N or C-C bond formation. nih.gov

One such approach is the palladium-catalyzed synthesis of 2-substituted quinazolin-4(3H)-ones from readily available o-nitrobenzamides and alcohols. nih.gov This process operates via a hydrogen transfer mechanism, where the palladium catalyst facilitates a cascade involving alcohol oxidation, nitro group reduction, condensation, and subsequent dehydrogenation to form the quinazolinone ring without the need for external oxidants or reductants. nih.gov

Palladium-catalyzed intramolecular aza-Wacker-type reactions represent another strategy for C-N bond formation. nih.gov This type of oxidative amidation can be used to construct nitrogen-containing bicyclic structures. Although not yet reported specifically for this compound, the principle of palladium(II)-catalyzed intramolecular nucleopalladation of an olefin followed by subsequent reaction steps is a powerful tool in heterocyclic synthesis. nih.gov Similarly, multicomponent reactions catalyzed by palladium can assemble complex structures like 2-imidazolines from simple starting materials such as imines and acid chlorides, showcasing the ability of palladium to orchestrate complex transformations. capes.gov.brmdpi.com

Starting MaterialsCatalystKey TransformationProductYieldRef
o-Nitrobenzamide, Benzyl alcoholPd(dppf)Cl₂ / K₂CO₃Hydrogen-transfer cascade2-Phenylquinazolin-4(3H)-one95% nih.gov
Vinyl cyclopropanecarboxamidePd(OAc)₂ / O₂Intramolecular aza-Wacker cyclizationAza[3.1.0]bicycleModerate nih.gov
Imine, Chloroformate, Organotin reagent, COPalladium complexCarbonylative cross-couplingImidazolone (after cyclocondensation)Good capes.gov.br

Green Chemistry and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including imidazo[1,2-c]quinazolines. These methods aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Catalyst-Free Reactions in Aqueous Media

The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective. An ultrasound-assisted, catalyst-free method for the C-H functionalization of ketones has been developed for the synthesis of related imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles in water. organic-chemistry.org This approach offers mild reaction conditions and avoids the need for a metal catalyst or a base. organic-chemistry.org While not directly applied to this compound, this methodology highlights the potential for developing catalyst-free aqueous syntheses for this class of compounds. The reaction of 2-aminopyridine (B139424) with ketones in water, facilitated by ultrasound, provides the desired products in good yields. organic-chemistry.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.gov This technology has been successfully applied to the synthesis of various quinazoline and quinazolinone derivatives. nih.govrsc.orgnih.gov For instance, the intramolecular heterocyclization of 2-benzimidazoylbenzamides to form 6-arylbenzimidazo[1,2-c]quinazolines has been efficiently achieved under solvent-free microwave irradiation in the presence of a solid inorganic matrix like SiO2-MnO2. nih.gov This method provides moderate yields in significantly reduced reaction times of 30–45 minutes. nih.gov Another example is the microwave-assisted, three-component domino reaction of aldehydes, enaminones, and malononitrile (B47326) to synthesize fused heterocyclic compounds, including quinolino[1,2-a]quinazoline derivatives. nih.govacs.org This one-pot reaction forms up to five new bonds and offers advantages such as a short synthetic route and operational simplicity. nih.govacs.org

A rapid and efficient iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water under microwave irradiation has also been reported for the synthesis of quinazolinone derivatives. rsc.org This represents the first instance of iron-catalyzed C-N coupling in an aqueous medium for the synthesis of N-heterocyclic compounds. rsc.org

Starting MaterialsReagents/ConditionsProductYieldReference
2-BenzimidazoylbenzamidesSiO2-MnO2, MWI, solvent-free6-Arylbenzimidazo[1,2-c]quinazolinesModerate nih.gov
Aldehydes, enaminones, malononitrileMWIQuinolino[1,2-a]quinazoline derivatives- nih.govacs.org
Substituted 2-halobenzoic acids, amidinesIron catalyst, MWI, waterQuinazolinone derivativesModerate to high rsc.org
2-azidobenzaldehyde, 2-aminopyridine, tert-butyl isocyanideNH4Cl, MWIImidazo[1,2-a]pyridine (B132010) derivative89% mdpi.com

Utilization of Ionic Liquids as Solvents

Ionic liquids (ILs) are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. researchgate.net They have been employed in the synthesis of 6-arylbenzo elsevierpure.comacs.orgimidazo[1,2-c]quinazoline derivatives. researchgate.net The reaction of 2-(1H-benzo[d]imidazol-2-yl)aniline with various benzaldehydes in an ionic liquid under catalyst-free conditions and exposure to air yields the desired products. researchgate.net When the reaction is conducted under a nitrogen atmosphere, the intermediate 6-aryl-5,6-dihydrobenzo elsevierpure.comacs.orgimidazo[1,2-c]quinazolines can be isolated in high yields. researchgate.net The use of ionic liquids as the reaction medium provides a mild and facile method for the synthesis of these compounds. researchgate.net

One-Pot and Multi-Component Reaction Strategies

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single synthetic operation, thereby reducing the number of purification steps, saving time, and minimizing waste. nih.gov

Several MCRs have been developed for the synthesis of imidazo[1,2-c]quinazoline-related structures. A tandem multicomponent approach has been described for the synthesis of quinazolinones and imidazo[1,2-c]quinazolines. lookchem.com This one-pot reaction involves a copper-catalyzed reductive amination via azidation, followed by oxidative amination of C(sp3)–H bonds of N,N-dimethylacetamide (DMA) in the presence of TBHP as an oxidant. lookchem.com This method utilizes sodium azide as a nitrogen source and DMA as a one-carbon source to produce the N-fused heterocycles in good to excellent yields. lookchem.com The reaction of 2-(2-bromophenyl)-1H-imidazole and its derivatives under these conditions affords the corresponding imidazo[1,2-c]quinazolines in yields ranging from 65% to 72%. lookchem.com

Another notable MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a three-component reaction involving an aldehyde or ketone, an amidine, and an isocyanide. mdpi.com This reaction has been utilized to synthesize imidazo[1,2-a]pyridines functionalized with azides under mild conditions using ammonium (B1175870) chloride as a catalyst. mdpi.com A catalyst-free version of the GBB reaction has also been reported for the synthesis of imidazo[1,2-a]pyridines in deep eutectic solvents. researchgate.net

Furthermore, a novel three-component reaction has been developed to assemble tetracyclic fused imidazo[1,2-a]pyridines from readily available 2-aminopyridines, isatins, and isocyanides in a one-pot fashion. nih.gov This reaction proceeds through a GBB reaction followed by a retro-aza-ene reaction and subsequent intramolecular nucleophilic reaction. nih.gov

Reaction TypeStarting MaterialsKey FeaturesProductYieldReference
Tandem Multicomponent Reaction2-(2-bromophenyl)-1H-imidazole derivatives, NaN3, DMACopper-catalyzed, one-pot, use of DMA as a carbon sourceImidazo[1,2-c]quinazolines65-72% lookchem.com
Groebke–Blackburn–Bienaymé (GBB) Reaction2-azidobenzaldehyde, 2-aminopyridine, tert-butyl isocyanideOne-pot, mild conditions, ammonium chloride catalystImidazo[1,2-a]pyridine with azideModerate mdpi.com
Three-Component Reaction2-aminopyridines, isatins, isocyanidesOne-pot, GBB followed by retro-aza-ene and cyclizationTetracyclic fused imidazo[1,2-a]pyridines35-55% nih.gov
One-pot Three-Component Reaction6-amino-pyrazoles, aldehydes/isatin, isocyanidesCeCl3·7H2O catalyst, intramolecular rearrangement and cyclizationPyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones63-91% nih.gov

Stereoselective Synthesis of Imidazo[1,2-c]quinazoline Scaffolds

The development of stereoselective methods for the synthesis of chiral molecules is a major focus in modern organic chemistry, particularly for the preparation of enantiomerically pure pharmaceutical agents. While specific literature on the stereoselective synthesis of this compound itself is limited, an efficient and modular approach for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been developed. nih.gov This method utilizes an asymmetric multicomponent reaction (AMCR) catalyzed by a chiral phosphoric acid. nih.gov The GBB reaction between various 6-aryl-2-aminopyridines, aldehydes, and isocyanides yields a wide array of imidazo[1,2-a]pyridine atropisomers with excellent yields and enantioselectivities. nih.gov The presence of a remote hydrogen bonding donor on the substrates was found to be crucial for achieving high stereoselectivity. nih.gov This work provides a valuable precedent for the potential development of asymmetric syntheses of chiral imidazo[1,2-c]quinazoline derivatives.

Iii. Advanced Spectroscopic and Structural Characterization of Imidazo 1,2 C Quinazolin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between adjacent protons.

In the ¹H NMR spectrum of Imidazo[1,2-c]quinazolin-5-amine, a distinct set of signals would be anticipated. The molecule possesses eight aromatic protons distributed across the quinazoline (B50416) and imidazole (B134444) ring systems, in addition to the two protons of the amine group at the C5 position. The protons on the benzene (B151609) ring portion would typically appear as complex multiplets, while the two protons on the imidazole ring would likely present as distinct singlets or doublets. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Based on the analysis of related structures, the aromatic protons are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. lookchem.comnih.govnih.gov For instance, in a related 2,3-diphenylimidazo[1,2-c]quinazoline, a characteristic singlet for the C5 proton was observed at δ 8.72 ppm. lookchem.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on the analysis of the structure and data from related compounds. Actual experimental values may vary.)

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted Multiplicity
-NH₂4.0 - 6.0Broad Singlet
Imidazole Ring Protons (2H)7.5 - 8.5Singlet / Doublet
Quinazoline Ring Protons (4H)7.0 - 8.8Multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., C=O, C=C, C-N).

The this compound structure contains 11 unique carbon atoms in its heterocyclic framework. The ¹³C NMR spectrum would therefore be expected to display 11 distinct signals. The carbons of the fused aromatic system typically appear in the δ 110-150 ppm range. The C5 carbon, bonded to the amine group, and other carbons bonded to nitrogen atoms (e.g., C2, C3, C5a, C11a, C11b) would have their chemical shifts significantly influenced by the electronegativity of the adjacent nitrogen atoms. lookchem.comnih.govnih.gov For example, in various substituted imidazo[1,2-c]quinazolines, quaternary carbons at the ring junctions are observed in the δ 140-160 ppm region. lookchem.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated values based on the analysis of the structure and data from related compounds. Actual experimental values may vary.)

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Type of Carbon
Aromatic CH110 - 135Aromatic
Aromatic C (quaternary)120 - 150Aromatic
C-N (Imidazole)115 - 145Heteroaromatic
C-N (Quinazoline)140 - 160Heteroaromatic
C5-NH₂145 - 165Heteroaromatic

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

HSQC would be used to correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon skeletons of the molecule.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the connectivity across quaternary (non-protonated) carbons and for piecing together the entire fused-ring system. For example, an HMBC experiment would show a correlation between the amine protons and the C5 carbon, confirming the position of the amino group. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

Electron Impact (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, causing both ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with numerous fragment peaks.

For this compound (C₁₀H₈N₄), the EI-MS spectrum would be expected to show a molecular ion peak at m/z = 184. Analysis of the fragmentation pattern would provide structural confirmation, with common losses for such heterocyclic systems including neutral molecules like HCN.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar, non-volatile molecules. It typically produces a protonated molecular ion, [M+H]⁺, with minimal fragmentation. This is especially useful in High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition of a molecule with high accuracy. nih.govacs.org

For this compound, the ESI-MS spectrum would prominently feature a peak for the protonated molecule [M+H]⁺ at an m/z value of approximately 185.08. HRMS analysis would be able to confirm the molecular formula C₁₀H₈N₄ by matching the experimentally measured mass to the calculated exact mass. Scientific literature confirms that ESI-HRMS is a standard method for verifying the structures of newly synthesized imidazo[1,2-c]quinazoline derivatives. lookchem.comnih.govnih.gov

Table 3: Predicted ESI-HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₀H₉N₄⁺185.08217

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of this compound derivatives, providing unequivocal confirmation of their elemental composition. This method is distinguished by its ability to measure mass-to-charge ratios with high precision, allowing for the determination of molecular formulas.

Typically, HRMS data for this class of compounds are acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer. This setup facilitates the formation of protonated molecular ions [M+H]⁺, from which exact mass measurements are made. The high accuracy of this technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.govamazonaws.com

Detailed research findings from various studies on this compound derivatives are presented below, showcasing the application of HRMS in their structural confirmation.

Table 1: HRMS Data for Selected Imidazo[1,2-c]quinazoline Derivatives

CompoundCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
2,3-Bis(4-fluorophenyl)imidazo[1,2-c]pyrazolo[1,5-a]quinazoline397.1259397.1262 nih.gov
2,3-Bis(4-methoxyphenyl)diimidazo[1,2-a:1′,2′-c]quinazoline421.1659421.1676 nih.gov
1,2-Diphenylimidazo[1,2-c]indolo[1,2-a]quinazoline410.1652410.1672 nih.gov
2-Phenylbenzo amazonaws.comnih.govimidazo[1,2-a]imidazo[1,2-c]quinazoline335.1291335.1287 nih.gov
Imidazo[1,2-c]quinazolines170.1950170.1947 lookchem.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in this compound and its derivatives. The vibrational frequencies observed in the IR spectrum correspond to the stretching and bending of specific bonds within the molecule, providing a molecular fingerprint.

Key characteristic absorption bands for the Imidazo[1,2-c]quinazoline scaffold include:

C=N stretching: Typically observed in the 1615-1664 cm⁻¹ region. nih.govorientjchem.org

C-N stretching: These vibrations usually appear in the 1127-1270 cm⁻¹ range. nih.govorientjchem.org

Aromatic C-H stretching: Found around 3043 cm⁻¹. orientjchem.org

Aromatic C=C stretching: Observed in the 1546-1616 cm⁻¹ region. nih.govresearchgate.net

The presence and position of these bands can be influenced by substituents on the heterocyclic core. For instance, in a study of a 5-(5,6-dihydrobenzo amazonaws.comnih.govimidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol derivative, a distinct ν(OH) stretching band was observed at 3382 cm⁻¹, confirming the presence of the hydroxyl group. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for Imidazo[1,2-c]quinazoline Derivatives

Functional GroupWavenumber (cm⁻¹)Reference
O-H Stretch3382 nih.gov
C=N Stretch1616 nih.gov
CH₃ Stretch1497 nih.gov
C-O Stretch1154 nih.gov
C-N Stretch1127 nih.gov

X-ray Crystallography for Solid-State Structure Determination

For the Imidazo[1,2-c]quinazoline system, X-ray diffraction studies have been crucial in confirming the planar or near-planar nature of the fused ring system. In the case of N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, the quinazoline fragment was found to be essentially planar. researchgate.net

In a more complex derivative, 5-(5,6-dihydrobenzo amazonaws.comnih.govimidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol, the dihydrobenzimidazo[1,2-c]quinazoline moiety was observed to be disordered over two orientations. The dihedral angles between the benzimidazole (B57391) ring system and the benzene ring of the quinazoline group were determined to be 14.28(5)° and 4.7(3)° for the major and minor components, respectively. nih.gov This highlights the conformational flexibility that can exist within this scaffold.

The arrangement of molecules in the crystal lattice, governed by intermolecular forces, is also revealed by X-ray crystallography. Hydrogen bonding is a predominant interaction in the crystal packing of many this compound derivatives.

For example, in the crystal structure of 5-(5,6-dihydrobenzo amazonaws.comnih.govimidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol, molecules are linked by O-H···N hydrogen bonds, forming chains that run parallel to the [10-1] direction. nih.gov Similarly, N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine molecules are associated by strong intermolecular N-H···N hydrogen bonds. researchgate.net These interactions play a critical role in stabilizing the crystal structure.

Advanced Spectroscopic Techniques for Specific Applications

Beyond routine characterization, advanced spectroscopic techniques are employed to probe specific properties and interactions of this compound derivatives, particularly in the context of their biological applications.

Circular Dichroism (CD) Spectroscopy: This technique is used to study the secondary structure of chiral molecules, such as proteins, and how it is affected by the binding of a ligand. In a study investigating the interaction of an Imidazo[1,2-c]quinazoline derivative with α-glucosidase, CD spectroscopy revealed that the inhibitor induced a noticeable increase in the α-helix and β-turn content of the enzyme, while the random coil content decreased. nih.gov This indicates that the binding of the inhibitor can alter the enzyme's conformation. nih.gov

Fluorescence Quenching for Binding Studies: Fluorescence spectroscopy is a sensitive method to study the binding of small molecules to proteins. The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon ligand binding. This phenomenon was utilized to study the interaction of an Imidazo[1,2-c]quinazoline derivative with α-glucosidase. The quenching of the enzyme's fluorescence upon addition of the inhibitor confirmed the binding and allowed for the determination of binding parameters. nih.gov This change in the tertiary structure of the enzyme is a key indicator of the binding event. nih.gov

Iv. Mechanistic Investigations and Biological Target Identification of Imidazo 1,2 C Quinazolin 5 Amine Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of the imidazo[1,2-c]quinazoline scaffold have been identified as potent inhibitors of several key enzymes implicated in major diseases like cancer and diabetes. The following subsections explore the mechanisms of inhibition for specific enzymatic targets.

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactivated in cancer, making it a prime target for therapeutic intervention. nih.gov A screening effort led to the discovery of the 2,3-dihydroimidazo[1,2-c]quinazoline class as novel PI3K inhibitors. nih.gov Optimization of this class, focusing on PI3Kα and PI3Kβ inhibition, led to the development of copanlisib, a clinical candidate for treating solid and hematological tumors. nih.gov These inhibitors are noted for their ability to bind strongly at both the critical hinge region and the affinity pocket of the enzyme. nih.gov

Further studies on related scaffolds, such as 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, have provided additional mechanistic insights. nih.govworktribe.comnih.gov One particularly potent compound from this series, 13k , demonstrated significant inhibition of PI3Kα with an IC₅₀ value of 1.94 nM. nih.govnih.gov Mechanistically, this inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. nih.govnih.gov The design of these inhibitors often involves retaining the 4-aminoquinazoline moiety as a critical pharmacophore and introducing groups like imidazo[1,2-a]pyridine (B132010) to enhance activity. researchgate.net

Research into imidazo[1,2-a]pyridine derivatives also highlights the importance of specific molecular interactions for potency. For instance, modifying the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring and introducing a pyridinephenylsulfonamide group at the 8-position can create a beneficial hydrogen bond with the key residue Lys802 in the PI3Kα affinity binding pocket. semanticscholar.org

PI3Kα Inhibition by Imidazo[1,2-c]quinazoline and Related Derivatives

CompoundScaffoldPI3Kα IC₅₀Reference
Copanlisib (BAY 80-6946)2,3-Dihydroimidazo[1,2-c]quinazolinePotent Inhibitor nih.gov
13k6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline1.94 nM nih.govnih.gov
35Imidazo[1,2-a]pyridineNanomolar Potency semanticscholar.org

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is a well-established target in oncology. nih.gov A series of novel imidazo[1,2-a]quinazolines have been evaluated as potential EGFR tyrosine kinase (EGFR-TK) inhibitors. Two compounds, 18a and 18o , demonstrated significant inhibitory potencies against EGFR, with IC₅₀ values of 82.0 µM and 12.3 µM, respectively. Western blot analysis confirmed that these compounds inhibit the phosphorylation of EGFR and its downstream signaling molecule, extracellular signal-regulated kinase (ERK1/2).

Studies on the closely related imidazo[1,2-a]quinoxaline (B3349733) scaffold provide further details on binding interactions. Non-covalent inhibitors from this class, such as compounds 6b , 7j , and 9a , show potent activity against both wild-type and mutant EGFR. nih.gov Molecular docking simulations revealed that the imidazo[1,2-a]quinoxaline core aligns near the mutant gatekeeper residue Met790. nih.gov Other research has highlighted the importance of hydrogen bond interactions with the main catalytic residue Met769 for inhibitory activity. These findings suggest that imidazo[1,2-c]quinazoline derivatives likely function by competitively binding to the ATP pocket of the EGFR kinase domain, thereby blocking its downstream signaling pathways.

EGFR Kinase Inhibition by Imidazo[1,2-c]quinazoline and Related Derivatives

CompoundScaffoldEGFR IC₅₀Reference
18aImidazo[1,2-a]quinazoline82.0 µM
18oImidazo[1,2-a]quinazoline12.3 µM
6bImidazo[1,2-a]quinoxaline211.22 nM (WT) nih.gov
7jImidazo[1,2-a]quinoxaline193.18 nM (WT) nih.gov

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established strategy for managing type 2 diabetes mellitus. The imidazo[1,2-c]quinazoline skeleton has been identified as a novel and potent scaffold for α-glucosidase inhibitors. nih.gov Two series of derivatives, substituted benzo nih.govnih.govimidazo[1,2-c]quinazolines (6a-c ) and poly-substituted imidazo[1,2-c]quinazolines (11a-o ), exhibited inhibitory potencies (IC₅₀ values from 12.44 µM to 308.33 µM) that were many times more potent than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 µM).

Kinetic studies performed on the most potent of these compounds, 11j (IC₅₀ = 12.44 µM), revealed that it inhibits α-glucosidase through a competitive binding mechanism. nih.gov This indicates that the inhibitor competes with the natural substrate for the enzyme's active site. nih.gov Further mechanistic work using circular dichroism and fluorescence spectroscopy demonstrated that compound 11j binds to the enzyme and alters its secondary and tertiary structures. nih.gov Specifically, the binding of the inhibitor near tryptophan residues within the enzyme leads to a conformational change, which is a key aspect of its inhibitory pathway. nih.gov Thermodynamic analysis suggested that the interaction between the compounds and the enzyme is spontaneous.

α-Glucosidase Inhibition by Imidazo[1,2-c]quinazoline Derivatives

CompoundInhibition TypeIC₅₀ (µM)Reference
11jCompetitive12.44 ± 0.38 nih.gov
19eCompetitive50.0 ± 0.12
27eCompetitive60.03 ± 0.82
Acarbose (Standard)Competitive750.0 ± 1.5

Based on the available scientific literature, there are no specific studies detailing the mechanistic investigations of Imidazo[1,2-c]quinazolin-5-amine derivatives as inhibitors of myeloperoxidase.

Molecular Interactions with Biological Receptors and Proteins

Beyond direct enzyme inhibition, imidazo[1,2-c]quinazoline derivatives also demonstrate significant activity through antagonism of key biological receptors involved in physiological regulation.

A series of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives have been identified as a novel class of potent and selective α1-adrenoceptor antagonists. These compounds were synthesized as conformationally restricted analogues of known antihypertensive agents. Derivatives containing a (substituted phenylpiperazinyl)methyl side chain, in particular, displayed high binding affinity for the α1-adrenoceptor with negligible activity at α2-adrenoceptor sites.

Structure-activity relationship studies revealed key insights into the molecular interactions.

Positional Isomerism: Compounds with the (substituted phenylpiperazinyl)methyl group at the 3-position of the ring system showed greater activity than those with the substituent at the 2-position.

Side Chain Substitution: Substitution at the ortho position of the phenyl ring on the phenylpiperazine side chain was found to be more potent than substitution at the meta or para positions, or no substitution at all.

Compounds such as 16a , 16b , 20b , and 28b were identified as particularly potent, with compound 16a showing a pA₂ value against phenylephrine (B352888) in rat aorta that was much higher than that of the well-known antagonist prazosin.

While direct studies on this compound antagonism of serotonin (B10506) receptors are limited, the imidazole (B134444) core is a common feature in many serotonin receptor modulators. nih.gov For example, certain arylpiperazinylpropyl derivatives of imidazole-containing fused ring systems have shown high affinity for the 5-HT₁ₐ receptor subtype. nih.gov The design of the aforementioned α1-antagonists as analogues of ketanserin, which has known serotonin receptor activity, suggests a potential for dual activity, though the primary reported mechanism for this specific quinazoline (B50416) series is α1-adrenoceptor antagonism.

Cellular Pathway Modulation and Biological Process Disruption

Induction of Cell Cycle Arrest (e.g., G2/M phase)

The ability of a compound to halt the cell division cycle, particularly at the G2/M checkpoint, is a key mechanism for many anticancer agents. While this activity is a hallmark of many quinazoline-based compounds, specific studies detailing cell cycle arrest for the Imidazo[1,2-c]quinazoline scaffold are not extensively reported in the searched literature.

However, research into closely related isomers provides insight into the potential of the broader quinazoline family. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which are structural isomers of the imidazo[1,2-c]quinazoline system, have been evaluated. One potent compound from this series, designated 13k , was found to induce cell cycle arrest at the G2/M phase in HCC827 lung cancer cells. nih.govnih.gov This finding for a related scaffold suggests that cell cycle modulation is a plausible, though not yet confirmed, mechanism for Imidazo[1,2-c]quinazoline derivatives.

Apoptosis Induction in Cellular Models

Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. Investigations into benzimidazo[1,2-c]quinazoline (B3050141) derivatives, which share the core fused ring system, have confirmed their ability to induce cell death.

In a study evaluating a series of these compounds, derivatives 8ga , 8gc , and 8gd were assessed for their bactericidal mechanism, which often shares principles with cytotoxicity in mammalian cells. acs.orgresearchgate.net A live/dead cell screening assay using acridine (B1665455) orange/ethidium bromide (AO/EtBr) dual staining was performed on bacterial cells. acs.orgresearchgate.net Untreated cells fluoresced green, while cells treated with the compounds exhibited red fluorescence, indicating a loss of cell membrane integrity, a characteristic feature of late-stage apoptosis or necrosis. acs.orgresearchgate.net

Furthermore, the study revealed that these compounds induced the production of intracellular Reactive Oxygen Species (ROS). acs.org The accumulation of ROS can cause significant oxidative stress and damage to cellular components like lipids, proteins, and DNA, which is a well-established trigger for initiating the apoptotic cascade in cancer cells. acs.orgresearchgate.net

Anti-proliferative Activity in Cell Lines

The anti-proliferative capacity of Imidazo[1,2-c]quinazoline derivatives has been demonstrated across various cancer cell lines. Specific substitutions on the core scaffold have been shown to significantly influence cytotoxic potency.

One study reported that the derivative 5-(4-chlorostyryl)-2-phenylimidazo[1,2-c]quinazoline exhibited significant anti-cancer activity against the HEP-G2 liver cancer cell line. nih.gov In another investigation, newly synthesized polycarbo-substituted 2H-imidazo[1,2-c]quinazolines were screened for their in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cells. nih.gov

Research on benzimidazo[1,2-c]quinazoline derivatives has also yielded promising results. A study focusing on new indole- and benzimidazo[1,2-c]quinazolines identified compound 8a , which features an aliphatic linker to a sulfhydryl group, as a particularly potent agent. researchgate.net It demonstrated significant anti-proliferative activity against both MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with its potency against MCF-7 cells being notably better than the reference drug Erlotinib. researchgate.net The cytotoxic effects of other derivatives, such as compound A (an indolo[1,2-c]quinazoline) and compound B (a benzimidazolo[1,2-c]quinazoline), have also been evaluated against various cell lines, including adipose-derived mesenchymal stem cells. nih.gov

Anti-proliferative Activity of Imidazo[1,2-c]quinazoline Derivatives
CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Compound 8aMCF-7Breast Adenocarcinoma15.85 ± 3.32 researchgate.net
Compound 8aSW480Colon Adenocarcinoma17.85 ± 0.92 researchgate.net
Erlotinib (Reference)MCF-7Breast Adenocarcinoma>100 researchgate.net

Bronchodilatory Action and Associated Molecular Pathways

Certain Imidazo[1,2-c]quinazoline derivatives have been specifically investigated for their potential as bronchodilators. Research has uncovered clear structure-activity relationships related to this physiological effect. nih.gov

A series of 5-alkyl substituted Imidazo[1,2-c]quinazolines were screened for both in vitro and in vivo bronchodilatory activity. The results indicated that the potency of the bronchodilatory effect increased with the length of the alkyl chain at the 5-position, following the trend: methyl < ethyl < propyl. nih.gov

Furthermore, the introduction of halogen atoms onto the quinazoline ring system was found to enhance this activity. The presence of substituents at the 7- and/or 9-positions increased bronchodilatory action compared to the unsubstituted parent compound. The observed trend in activity based on substitution was: hydrogen < monobromo < dibromo < iodo, with the iodo-substituted derivative showing the most significant effect. nih.gov

Immunoenhancing Properties

While related heterocyclic compounds like imiquimod (B1671794) (an imidazoquinoline) are well-known for their immunoenhancing capabilities, primarily through agonism of Toll-like receptors (TLRs), the currently available scientific literature does not provide evidence for similar immunoenhancing properties for derivatives of the this compound scaffold.

V. Computational Approaches in the Study of Imidazo 1,2 C Quinazolin 5 Amine

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as a derivative of Imidazo[1,2-c]quinazolin-5-amine, and a biological target, typically a protein.

Molecular docking studies have been instrumental in analyzing the binding modes of Imidazo[1,2-c]quinazoline derivatives with various biological targets. For instance, in the pursuit of novel α-glucosidase inhibitors for the treatment of type 2 diabetes, docking studies were performed on a series of substituted Imidazo[1,2-c]quinazolines against human acid-α-glucosidase (PDB ID: 5NN8). nih.gov The results revealed that these compounds bind within the active site of the enzyme, forming crucial interactions with key amino acid residues. Similarly, docking analyses of Imidazo[1,2-c]quinazoline derivatives with other enzymes, such as the main protease of COVID-19, have provided insights into their potential as antiviral agents by showing interactions with the catalytic dyad (Cys145–His41). nih.gov

The binding interactions observed in these studies typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, which collectively contribute to the stability of the ligand-protein complex. For example, a study on novel Imidazo[1,2-c]quinazoline derivatives as α-glucosidase inhibitors identified three key hydrogen bonds with TYR158, GLN353, and GLU411, which were considered significant for the compound's high inhibitory efficacy. researchgate.net The visualization of these binding modes allows researchers to understand the structural basis of inhibition and to design modifications to the ligand that could enhance its binding affinity and selectivity.

Table 1: Examples of Molecular Docking Studies on Imidazo[1,2-c]quinazoline Derivatives
Derivative ClassBiological TargetKey Interacting ResiduesReference
Substituted Imidazo[1,2-c]quinazolinesHuman acid-α-glucosidase (PDB ID: 5NN8)TYR158, GLN353, GLU411 researchgate.net
Pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-onesCOVID-19 Main Protease (Mpro)Cys145, His41 nih.gov
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline DerivativesPI3KαNot specified mdpi.com

Beyond just visualizing the binding mode, molecular docking simulations can also provide a quantitative prediction of the binding affinity, often expressed as a docking score or binding energy. These scores are used to rank different compounds and prioritize those with the most favorable predicted binding for experimental testing. For a series of Imidazo[1,2-c]quinazolines designed as α-glucosidase inhibitors, the calculated binding energies ranged from -7.62 to -8.59 kcal/mol, which were significantly better than the standard drug, acarbose (B1664774) (-3.79 kcal/mol). nih.gov Another study on a different set of Imidazo[1,2-c]quinazoline derivatives targeting the same enzyme reported a strong binding affinity with a docking score of -10.04 kcal/mol for the most potent compound. researchgate.net

These computational predictions help in identifying "interaction hotspots" within the binding site of the target protein. These are specific regions or amino acid residues that are critical for ligand binding. By understanding these hotspots, medicinal chemists can design new derivatives of this compound that are tailored to interact more effectively with these key areas, thereby improving their potency and selectivity. The docking results for pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones against the COVID-19 main protease, for instance, highlighted the importance of hydrophobic interactions and hydrogen bonding in the binding affinity, with some compounds showing excellent binding energies (e.g., -8.77 kcal/mol). nih.gov

Quantum Chemical Calculations (DFT/TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful methods for investigating the electronic properties and behavior of molecules at the atomic level.

DFT calculations have been employed to elucidate the electronic structure of Imidazo[1,2-c]quinazoline derivatives. These calculations provide information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. For example, DFT studies can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. researchgate.net

In a study of quinazolin-12-one derivatives, DFT analysis with the B3LYP/6-31++G(d,p) basis set indicated that the oxygen atoms and the π-system of the compounds exhibit high chemical reactivity, serving as electron donor sites and targets for electrophilic attack. nih.gov Such insights into the electronic structure are valuable for predicting the types of chemical reactions the molecule might undergo and for understanding its binding interactions with biological targets.

Quantum chemical calculations are also highly effective in predicting various spectroscopic properties of molecules. TD-DFT, in particular, is used to calculate the electronic absorption spectra (UV-Vis) of compounds. researchgate.net These theoretical predictions can be compared with experimental spectra to confirm the structure of a synthesized compound or to understand the nature of its electronic transitions.

Similarly, DFT methods can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. semanticscholar.org By calculating the magnetic shielding of each nucleus in the molecule, a theoretical NMR spectrum can be generated. This is particularly useful for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, which is a critical step in structure elucidation. While specific DFT studies on the spectroscopic properties of the parent this compound are not extensively detailed in the provided context, the application of these methods to related quinazoline (B50416) and imidazo-containing systems demonstrates their utility in this area. nih.govsemanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information on its conformational flexibility and its dynamic interactions when bound to a biological target, such as a protein or enzyme.

The process involves:

System Setup: Building a virtual model of the ligand (this compound) and its target protein solvated in a box of water molecules and ions to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for the system, allowing the atoms to move and interact over a specific period, typically nanoseconds to microseconds.

Analysis: Analyzing the resulting trajectory to understand the stability of the ligand-protein complex, key intermolecular interactions (like hydrogen bonds), and any conformational changes in either the ligand or the protein upon binding.

In Silico ADMET Prediction for Drug-Likeness Assessment

In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. This early-stage assessment is crucial for evaluating the "drug-likeness" of a molecule and identifying potential liabilities before committing to expensive and time-consuming experimental studies. For this compound, various ADMET parameters can be calculated using specialized software.

Although specific ADMET data tables for this compound are not published, studies on related imidazo[1,2-c]quinazoline derivatives have shown favorable drug-likeness properties based on such predictions. nih.gov

Table 1: Representative ADMET Parameters for In Silico Assessment

Parameter Description Relevance to Drug-Likeness
Absorption
Human Intestinal Absorption (HIA) Predicts the percentage of a compound absorbed from the human intestine. High absorption is desirable for orally administered drugs.
Caco-2 Permeability Models the permeability of the intestinal epithelial barrier. Indicates the potential for oral absorption.
Distribution
Blood-Brain Barrier (BBB) Permeation Predicts whether a compound can cross the BBB. Important for CNS-targeting drugs; avoidance is key for others to prevent side effects.
Plasma Protein Binding (PPB) Estimates the extent to which a compound binds to proteins in the blood. Affects the free concentration of the drug available to act on its target.
Metabolism
Cytochrome P450 (CYP) Inhibition Predicts interaction with key metabolic enzymes (e.g., CYP2D6, CYP3A4). Inhibition can lead to drug-drug interactions.
Excretion

Note: This table is illustrative of the types of parameters assessed. No specific predicted data for this compound is available.

Lipinski's Rule of Five and Other Drug-Likeness Filters

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. drugbank.com The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) that does not exceed 5.

Computational analyses of various substituted imidazo[1,2-c]quinazolines have demonstrated that they are largely consistent with Lipinski's Rule of Five, suggesting favorable physicochemical properties for oral bioavailability. nih.gov While a specific analysis for this compound is not detailed in the literature, its basic scaffold is amenable to meeting these criteria.

Table 2: Calculated Physicochemical Properties Relevant to Drug-Likeness Filters

Property Guideline Relevance
Molecular Weight (MW) < 500 g/mol Influences absorption and distribution.
LogP (Lipophilicity) < 5 Affects solubility, permeability, and metabolism.
Hydrogen Bond Donors ≤ 5 Impacts permeability across cell membranes.
Hydrogen Bond Acceptors ≤ 10 Impacts permeability across cell membranes.
Total Polar Surface Area (TPSA) < 140 Ų Relates to membrane permeability and oral bioavailability.

Note: This table outlines the parameters used in drug-likeness filters. No specific predicted data for this compound is available.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large databases of chemical compounds in a process called virtual screening.

This technique allows for the identification of novel molecules that are structurally diverse but share the necessary pharmacophoric features for biological activity. While pharmacophore models have been generated for related scaffolds like imidazo[5,1-b]quinazolines to discover new ligands, specific models derived from or used to screen for this compound have not been described in the reviewed literature. researchgate.net Such a model would be invaluable for discovering new compounds that interact with the same target as this compound.

Vi. Structure Activity Relationship Sar Studies and Lead Optimization Strategies

Impact of Substituents on Biological Activity

The biological activity of imidazo[1,2-c]quinazoline derivatives is highly sensitive to the nature and position of substituents on both the imidazole (B134444) and quinazoline (B50416) ring systems.

Modifications to the imidazole portion of the scaffold have a profound impact on biological potency, particularly for α-glucosidase inhibition and antimicrobial activity.

Aryl Substitution: The introduction of two phenyl rings onto the imidazole moiety has been shown to significantly enhance α-glucosidase inhibitory activity. nih.gov This suggests that these bulky aromatic groups may engage in crucial hydrophobic or pi-stacking interactions within the enzyme's active site.

Fused Benzene (B151609) Ring (Benzimidazole): In the context of antimicrobial agents, replacing the imidazole with a benzimidazole (B57391) ring, thus forming a benzimidazo[1,2-c]quinazoline (B3050141) core, leads to superior activity. nih.gov Derivatives of benzimidazo[1,2-c]quinazolines demonstrated more potent antibacterial and antifungal effects compared to their imidazo[1,2-c]quinazoline counterparts. nih.gov This enhancement is likely due to the increased surface area and altered electronic properties of the extended aromatic system.

Table 1: Effect of Imidazole Moiety Substitution on Biological Activity
Compound TypeKey Structural FeatureTargetObserved ActivityReference
Imidazo[1,2-c]quinazolineTwo phenyl groups on imidazole ringα-GlucosidaseImproved inhibitory potency nih.gov
Benzimidazo[1,2-c]quinazolineFused benzene ring (benzimidazole)Bacteria/FungiBetter antimicrobial activity than imidazole analogues nih.gov

C-5 Position: SAR studies on α-glucosidase inhibitors revealed that the C-5 position is highly sensitive to substitution. The introduction of any substituent at this position, regardless of whether it is an electron-donating group (e.g., methoxy (B1213986), -OMe) or an electron-withdrawing group (e.g., bromine, -Br), results in a moderate to significant decrease in inhibitory activity. nih.gov

Other Ring Positions: In contrast to the C-5 position, the electronic nature of substituents on the phenyl ring that is part of the quinazoline core plays a critical role. For α-glucosidase inhibition, the presence of electron-donating groups, particularly methoxy groups, was found to improve potency. Conversely, electron-withdrawing groups like chlorine (-Cl) or bromine (-Br) had a notably detrimental effect on activity. nih.gov

Table 2: Effect of Quinazoline Ring Substituents on α-Glucosidase Inhibition
CompoundSubstituent at C-5Substituent on Phenyl Part of QuinazolineRelative Potency (IC₅₀)Reference
11j-H2,3-di-OMe12.54 ± 0.11 µM (Most Potent) nih.gov
11k-H2,4-di-OMe14.32 ± 0.05 µM nih.gov
11m-H3,4-di-OMe21.57 ± 0.32 µM nih.gov
11n-OMe3,4-di-OMe46.73 ± 0.07 µM (Decreased Potency) nih.gov
11o-Br3,4-di-OMe154.88 ± 0.36 µM (Significantly Decreased Potency) nih.gov

A successful strategy to enhance biological activity involves attaching bridging linkers and terminal functional groups, often at the C-5 position of the quinazoline ring. This approach extends the molecule into new regions of chemical space, allowing for additional interactions with the biological target.

Triazole Linkers: Research has shown that incorporating a substituted 1,2,3-triazole ring at the C-5 position can be pivotal for improving α-glucosidase inhibitory efficacy. nih.gov This triazole ring acts as a linker to a terminal phenyl group, and the presence of an amide functionality in this side chain was also found to be crucial for activity. nih.gov

Terminal Phenyl Groups: The substitution pattern on the terminal phenyl ring, connected via the linker, also modulates activity. For instance, the introduction of a methoxy group at the C-2 position of this terminal ring was found to modify the inhibition potency, highlighting the importance of the entire substituent chain. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for discovering novel active compounds and optimizing drug-like properties. researchgate.net These techniques involve replacing a molecule's core structure or specific functional groups with alternatives that retain similar biological activity. researchgate.netnih.gov

Scaffold Hybridization: The imidazo[1,2-c]quinazoline framework itself can be viewed as a product of scaffold hybridization, combining the structural features of imidazole and quinazoline. nih.govnih.gov This fusion creates a novel, relatively rigid structure with a distinct arrangement of hydrogen bond donors and acceptors.

Bioisosteric Replacement within the Scaffold: A clear example of bioisosteric replacement is the substitution of the imidazole moiety with a benzimidazole to create benzimidazo[1,2-c]quinazolines. This modification, which replaces two C-H units with a fused benzene ring, resulted in enhanced antimicrobial activity, indicating that the larger aromatic surface is better suited for this particular biological target. nih.gov

Scaffold Hopping for New Chemical Space: The strategy of attaching complex side chains, such as the 1,2,3-triazole linker system at C-5, represents a form of scaffold hopping where the core is extended to explore new interaction vectors and occupy different regions of the binding pocket. nih.gov

Optimization of Potency and Selectivity based on SAR Analysis

The detailed SAR data allows for a systematic approach to optimizing the potency and selectivity of imidazo[1,2-c]quinazoline analogues.

For α-Glucosidase Inhibition: The SAR analysis points to several optimization pathways. One approach is to maintain an unsubstituted C-5 position on the quinazoline ring while incorporating two phenyl groups on the imidazole moiety and electron-donating groups (like -OMe) on the quinazoline's phenyl substructure. nih.gov An alternative and highly effective strategy is to introduce an amide-functionalized 1,2,3-triazole linker at the C-5 position, leading to some of the most potent inhibitors in the series. nih.gov Compounds 19e and 27e from one such study emerged as the most powerful inhibitors against α-glucosidase, with IC₅₀ values of 50.0 ± 0.12 µM and 60.03 ± 0.82 µM, respectively. nih.gov

For Antimicrobial Activity: Optimization for antimicrobial effects follows a different path. The key is to use the benzimidazo[1,2-c]quinazoline scaffold and further functionalize it by fusing other azole rings, such as 1,2,4-triazole (B32235) or indole. nih.gov This strategy yielded compounds with potent bactericidal activity and low toxicity to human red blood cells. acs.org

Design Principles for Novel Imidazo[1,2-c]quinazoline Analogues

Based on the comprehensive SAR studies, several key design principles can be formulated for the development of new, biologically active imidazo[1,2-c]quinazoline derivatives:

Scaffold Selection is Target-Dependent: The choice between an imidazo[1,2-c]quinazoline and a benzimidazo[1,2-c]quinazoline core should be dictated by the therapeutic target. The latter is generally superior for antimicrobial applications, while the former has been extensively optimized for α-glucosidase inhibition. nih.govnih.gov

Strategic Substitution of the Imidazole Moiety: For targets requiring significant hydrophobic interactions, such as α-glucosidase, diaryl substitution on the imidazole ring is a highly effective strategy. nih.gov

Careful Functionalization of the Quinazoline Ring: The electronic properties of substituents on the quinazoline ring are critical. Electron-donating groups tend to enhance activity for targets like α-glucosidase. nih.gov The C-5 position is particularly sensitive and should either remain unsubstituted or be used as an anchor point for specifically designed linkers. nih.govnih.gov

Leverage Linkers for New Interactions: The C-5 position is an ideal site for introducing linkers, such as 1,2,3-triazoles, to connect to terminal functional groups. This approach allows for the exploration of additional binding interactions and can lead to significant gains in potency. nih.gov

Vii. Emerging Research Directions and Future Perspectives

Development of Imidazo[1,2-c]quinazoline Scaffolds for Novel Biological Targets

The versatility of the imidazo[1,2-c]quinazoline core allows for its adaptation to a variety of biological targets, moving beyond its traditionally explored roles.

One significant new direction is the investigation of imidazo[1,2-c]quinazolines as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govnih.gov Inhibition of this enzyme is a validated strategy for managing type 2 diabetes mellitus. nih.gov Recent studies have synthesized series of substituted imidazo[1,2-c]quinazolines and evaluated their inhibitory activity against Saccharomyces cerevisiae α-glucosidase, with some compounds showing remarkable potency. nih.govnih.gov

The phosphatidylinositol 3-kinase (PI3K) signaling pathway, often implicated in tumorigenesis, is another key target. mdpi.com Researchers are designing and synthesizing novel imidazo[1,2-c]quinazoline derivatives that act as PI3K inhibitors, with some compounds demonstrating significant anticancer activity in vitro. mdpi.com For instance, certain derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting the PI3Kα isoform. mdpi.com

Furthermore, research has extended to other potential anticancer targets, including topoisomerase. nih.gov The development of resistance to existing cancer therapies presents a major challenge, creating an opportunity for new strategies involving imidazo[1,2-c]quinazoline derivatives that can overcome these resistance mechanisms. nih.gov

The antimicrobial and antifungal potential of this scaffold is also an active area of investigation. acs.orgnih.gov Novel imidazo[1,2-c]quinazoline derivatives have been synthesized and tested against various bacterial and fungal strains, with some exhibiting promising activity. acs.orgnih.gov

Compound Series Biological Target Key Findings
Substituted imidazo[1,2-c]quinazolinesα-glucosidaseExhibited potent inhibitory activity against Saccharomyces cerevisiae α-glucosidase. nih.govnih.gov
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivativesPI3KαShowed submicromolar inhibitory activity against various tumor cell lines and induced apoptosis. mdpi.com
Imidazo/benzimidazo[1,2-c]quinazoline (B3050141) derivativesBacterial and fungal strainsDemonstrated promising antibacterial and antifungal activities. acs.orgnih.gov
Imidazo[2,1-b]quinazoline derivativeHuman topoisomerase IShowed efficacy against bone cancer and colon adenocarcinoma cells. nih.gov

Integration of Advanced Computational and Experimental Methodologies

To accelerate the discovery and optimization of imidazo[1,2-c]quinazoline-based compounds, researchers are increasingly integrating sophisticated computational and experimental techniques.

In silico studies, including molecular docking, are routinely employed to predict the binding interactions of these compounds with their biological targets. nih.gov These computational models help in understanding the structure-activity relationships and in guiding the design of more potent and selective inhibitors.

Following computational prediction, a battery of experimental techniques is used for validation and to gain deeper mechanistic insights. These include:

Kinetic analysis: To determine the mechanism of enzyme inhibition. nih.gov

Circular dichroism and fluorescence spectroscopy: To study the conformational changes in the target protein upon binding of the inhibitor. nih.govnih.gov

Thermodynamic profiling: To understand the driving forces of the binding interaction. nih.gov

This synergistic approach of combining computational and experimental methods allows for a more rational and efficient drug discovery process.

Exploration of New Synthetic Pathways and Sustainable Chemistry

The synthesis of the imidazo[1,2-c]quinazoline scaffold is a key area of research, with a growing emphasis on developing more efficient, versatile, and environmentally friendly methods.

Traditional synthetic routes often require multiple steps and harsh reaction conditions. lookchem.com To address these limitations, new synthetic strategies are being explored. One such approach involves a copper-catalyzed Ullmann-type C-N coupling followed by an intramolecular cross-dehydrogenative coupling reaction. acs.orgnih.gov

Multicomponent reactions (MCRs) are also gaining prominence as they offer a more atom-economical and streamlined approach to synthesizing these complex heterocyclic systems. frontiersin.org A notable advancement in this area is the use of a magnetically recoverable palladium catalyst in a green solvent system (PEG/water), which allows for high product yields and easy catalyst recycling. frontiersin.org This aligns with the principles of green chemistry by minimizing waste and avoiding toxic solvents. nih.govfrontiersin.org

Synthetic Method Key Features Advantages
Copper-catalyzed Ullmann-type coupling and CDC reactionTwo-step processGood to moderate yields for a new class of fused quinazolines. acs.orgnih.gov
Multicomponent reaction with magnetic palladium catalystUses a recyclable catalyst in an eco-friendly solvent system.High product yields, excellent atom economy, and aligns with green chemistry principles. frontiersin.org
Tandem multicomponent reactionSequential azidation, reduction, and oxidative amination in one pot.Efficient and powerful method using readily available starting materials. lookchem.com
Cycloaddition of 2-aryl-1H-imidazoles with 1,4,2-dioxazol-5-onesCatalyzed by Cp*CoIIIProceeds under mild conditions with a broad substrate scope.

Challenges and Opportunities in Imidazo[1,2-c]quinazoline Research

Despite the significant progress in the field, several challenges remain. The development of drug resistance, particularly in cancer therapy, is a major hurdle that necessitates the continuous design of new compounds that can circumvent these resistance mechanisms. nih.gov

However, these challenges also present exciting opportunities. The vast chemical space of the imidazo[1,2-c]quinazoline scaffold remains largely unexplored, offering the potential to discover novel compounds with unique biological activities. The quest for new biological targets for these compounds is an ongoing endeavor that could lead to breakthroughs in treating a wide range of diseases.

Furthermore, the unique properties of mesenchymal stem cells (MSCs) to migrate to tumor microenvironments open up the possibility of using them as delivery vehicles for potent imidazo[1,2-c]quinazoline-based chemotherapeutics. nih.gov This innovative approach could enhance the therapeutic efficacy while minimizing systemic toxicity. nih.gov

The continued development of sustainable and efficient synthetic methodologies will be crucial for the cost-effective production of these compounds, making them more accessible for further research and potential clinical development. nih.govfrontiersin.org The synergy between advanced computational tools and experimental validation will undoubtedly accelerate the journey from lead discovery to potential therapeutic applications for this versatile and promising class of compounds.

Q & A

Basic: What are the common synthetic routes for Imidazo[1,2-c]quinazolin-5-amine?

Methodological Answer:
The synthesis of this compound derivatives typically involves condensation reactions and multicomponent strategies. For example:

  • Condensation with Diamines : Reacting 3-chloro-N-p-tolyl quinoxalin-2-amine with propargyl bromide, followed by the addition of 4-chloro-N1-tosylbenzene-1,2-diamine under controlled conditions, yields structurally similar quinazolin-amine derivatives .
  • Multicomponent Reactions : A one-pot, four-component synthesis using aldehydes, semicarbazide, benzaldehyde, and isocyanides has been reported for imidazo-thiadiazol-5-amine analogs, which can be adapted for this compound by modifying substituents .
  • I₂/DMSO-Mediated Reactions : Oxidative coupling in the presence of iodine and dimethyl sulfoxide (DMSO) enables efficient cyclization for imidazo-thiazole derivatives, a method potentially applicable to quinazolin-amine systems .

Basic: Which characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:
Structural validation requires a combination of spectroscopic and analytical methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with distinct peaks for aromatic protons and amine groups.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal structure and confirms stereochemistry for solid-state derivatives.
  • FT-IR Spectroscopy : Detects functional groups (e.g., C-N stretches in the imidazole ring). Computational tools (e.g., DFT calculations) can supplement experimental data for ambiguous cases .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:
Factorial design systematically evaluates variables (e.g., temperature, catalyst loading, solvent ratio) to maximize yield and minimize side reactions. For example:

  • Two-Level Factorial Design : Test factors like reaction time (12–24 hours) and temperature (80–120°C) to identify interactions affecting yield.
  • Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., solvent polarity vs. cyclization efficiency).
  • Case Study : A study on imidazo-thiazole derivatives optimized catalyst concentration (0.5–2.0 mol%) and solvent (DMSO vs. DMF) using a 2³ factorial matrix, achieving >85% yield .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from variations in experimental design or assay conditions. Strategies include:

  • Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 for kinase assays) and control compounds to normalize results.
  • Meta-Analysis : Statistically pool data from multiple studies to identify trends (e.g., IC₅₀ values for enzyme inhibition).
  • Theoretical Reassessment : Compare molecular docking predictions with experimental binding affinities to reconcile discrepancies. Software like COMSOL Multiphysics can simulate ligand-receptor interactions to validate hypotheses .

Advanced: How to integrate computational models into experimental design for this compound?

Methodological Answer:

  • Virtual Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high binding scores for synthesis.
  • Quantum Mechanical Calculations : Predict reaction pathways (e.g., transition states in cyclization steps) using Gaussian software.
  • Machine Learning (ML) : Train models on existing synthesis data (e.g., reaction yields, solvent choices) to predict optimal conditions. AI-driven platforms like COMSOL enable real-time adjustments during experiments .

Advanced: What interdisciplinary approaches combine synthesis with environmental impact assessment?

Methodological Answer:

  • Life Cycle Analysis (LCA) : Evaluate solvent waste and energy consumption during synthesis (e.g., comparing microwave-assisted vs. conventional heating).
  • Green Chemistry Metrics : Calculate atom economy and E-factors for each synthetic route.
  • Ecotoxicity Studies : Use zebrafish embryos or Daphnia magna models to assess environmental toxicity of byproducts .

Advanced: How to validate purity and stability of this compound under varying conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks. Monitor degradation via HPLC.
  • Forced Degradation Studies : Use acidic/basic hydrolysis (0.1M HCl/NaOH) and oxidative stress (H₂O₂) to identify degradation products.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and polymorphic transitions .

Basic: What key parameters affect reaction yield in synthesizing this compound?

Methodological Answer:
Critical factors include:

  • Catalyst Type : Palladium vs. copper catalysts for cross-coupling steps.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Temperature Gradient : Gradual heating (e.g., 80°C → 120°C) minimizes side reactions.
  • Stoichiometry : Excess amine reactants (1.2–1.5 equivalents) improve imidazole ring closure .

Advanced: What are best practices for ensuring reproducibility in synthesis?

Methodological Answer:

  • Detailed Reaction Logs : Document exact timings, equipment calibration, and batch-specific variations.
  • Open-Source Data Sharing : Publish raw NMR spectra and chromatograms in supplementary materials.
  • Collaborative Validation : Independent replication by a second lab using identical protocols (e.g., same reagent suppliers, purity grades) .

Advanced: Can machine learning predict novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Feature Engineering : Train models on descriptors like lipophilicity (LogP), topological polar surface area (TPSA), and H-bond donors/acceptors.
  • Generative AI : Use platforms like ChemBERTa to propose structurally novel derivatives.
  • Validation Pipeline : Prioritize candidates with >80% similarity to active compounds for synthesis and testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.